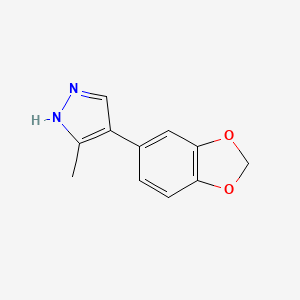

4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLIMEJWPDPIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384455 | |

| Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667400-03-5 | |

| Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the formation of a key β-diketone intermediate, 1-(1,3-benzodioxol-5-yl)butane-1,3-dione, via a crossed Claisen condensation, followed by its cyclization with hydrazine hydrate in a classic Knorr pyrazole synthesis. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and expected analytical characterization of the target compound. The methodologies presented are grounded in established organic chemistry principles to ensure reproducibility and high yield, catering to researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities.[1] The fusion of this heterocyclic system with the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a common fragment in natural products and pharmacologically active molecules, gives rise to compounds with unique steric and electronic properties, making them attractive targets for novel drug discovery programs.[2][3]

This guide delineates a logical and efficient two-step synthesis for this compound. The synthetic strategy is predicated on the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]

The core of our approach is the initial synthesis of the requisite 1,3-dicarbonyl intermediate, 1-(1,3-benzodioxol-5-yl)butane-1,3-dione. This is achieved through a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[6][7] In this reaction, an ester that cannot form an enolate (methyl piperonylate) is condensed with a ketone that can (acetone). This strategic choice ensures a directed condensation, minimizing self-condensation byproducts and maximizing the yield of the desired β-diketone.

The subsequent step involves the reaction of this β-diketone with hydrazine hydrate. This reaction proceeds through a nucleophilic attack and intramolecular cyclization, followed by dehydration, to yield the stable, aromatic pyrazole ring.[8][9]

The overall synthetic workflow is depicted below:

Figure 2: Mechanism of the crossed Claisen condensation.

Detailed Experimental Protocol

Materials:

-

Methyl piperonylate (Methyl 3,4-methylenedioxybenzoate)

-

Acetone (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.

-

Solvent Addition: Add anhydrous toluene (or THF) to the flask to create a slurry.

-

Reagent Addition: In a separate flask, prepare a solution of methyl piperonylate (1.0 equivalent) and anhydrous acetone (2.0-3.0 equivalents) in anhydrous toluene.

-

Reaction Initiation: Add the methyl piperonylate/acetone solution dropwise to the stirred sodium hydride slurry at room temperature under a nitrogen atmosphere. After the initial exothermic reaction subsides, gently heat the mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: After completion, cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.

-

Workup: Acidify the aqueous layer with concentrated HCl until the pH is acidic (pH ~2-3), which will protonate the enolate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil, 1-(1,3-benzodioxol-5-yl)butane-1,3-dione, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of this compound

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives. [9][10]The reaction is highly efficient and is a cornerstone for the synthesis of pyrazole heterocycles.

The mechanism involves two key stages:

-

Initial Condensation: One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the β-diketone. The reaction typically favors attack at the more electrophilic ketone (the benzoyl ketone in this case), though attack at the acetyl ketone is also possible. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This forms a five-membered heterocyclic intermediate which subsequently dehydrates to yield the stable, aromatic pyrazole ring. [8] Due to the unsymmetrical nature of the β-diketone, two regioisomers could potentially form. However, the reaction often shows a high degree of regioselectivity, which can be influenced by the reaction conditions and the electronic and steric nature of the substituents on the diketone.

Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

Materials:

-

1-(1,3-benzodioxol-5-yl)butane-1,3-dione (from Step 1)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Glacial Acetic Acid

-

Water

Procedure:

-

Dissolution: Dissolve 1-(1,3-benzodioxol-5-yl)butane-1,3-dione (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting diketone is consumed (typically 1-3 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Product Characterization

The identity and purity of the synthesized this compound (CAS 667400-03-5) should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | - Pyrazole N-H: A broad singlet, typically downfield (>10 ppm).- Pyrazole C-H: A singlet for the proton at the C5 position.- Aromatic Protons: Signals corresponding to the three protons on the benzodioxole ring.- Methylenedioxy Protons: A characteristic singlet for the -O-CH₂-O- group (~6.0 ppm).- Methyl Protons: A singlet for the -CH₃ group on the pyrazole ring. |

| ¹³C NMR | Signals corresponding to the carbons of the pyrazole ring, the benzodioxole system, the methylenedioxy carbon, and the methyl group. [11][12] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O₂ = 202.21 g/mol ). |

| Infrared (IR) | - N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.- C=N and C=C Stretches: Bands in the aromatic region (1500-1650 cm⁻¹). |

Conclusion

This guide has detailed a reliable and efficient two-step synthetic route for the preparation of this compound. By leveraging a crossed Claisen condensation to construct the key β-diketone intermediate, followed by a Knorr pyrazole synthesis, the target molecule can be obtained in good yield. The provided protocols are based on well-understood and widely practiced reactions in organic synthesis, ensuring a high degree of success for researchers in the field. The characterization data outlined will serve as a benchmark for confirming the successful synthesis of this valuable heterocyclic compound.

References

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

- Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents, 215.

- Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis.

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). [Link]

- Knorr Pyrazole Synthesis.

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

- Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

-

Organic Chemistry Portal. Claisen Condensation. [Link]

- AK Scientific, Inc. This compound.

- Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry.

- Gajera, N. N., et al. (2013). 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online.

-

Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

- Combin

- Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal.

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.

- Google Patents. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.

- Alcázar, J., et al. (2003). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules.

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024). [Link]

-

Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. (2019). [Link]

- Zeynizadeh, B., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- Leite, A. C. L., & Brondani, D. J. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Micale, N., et al. (2002).

-

Reddit. Synthesis of piperonyl Chloride : r/chemistry. (2019). [Link]

-

Chemspace. Search results. [Link]

- Lamblin, M., et al. (2021).

- Burtoloso, C. B. (2005). Copper(II)

- Karakuş, S., & Hamurcu, F. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules.

-

Wikipedia. Acetylacetone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Knorr Pyrazole Synthesis [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

A Technical Guide to the Structural Elucidation of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Abstract

Substituted pyrazoles are a critical scaffold in medicinal chemistry, valued for their wide range of biological activities.[1][2] The title compound, 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole, integrates this privileged pyrazole core with a 1,3-benzodioxole moiety, a structure frequently found in natural products and pharmacologically active molecules.[3] This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this target molecule. By synergistically applying High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we provide a self-validating protocol that moves from molecular formula determination to the precise mapping of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the causal logic behind each analytical choice, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for a Multi-Pronged Approach

This guide will systematically detail the process, starting with the confirmation of the elemental composition and proceeding through the identification of functional groups, and culminating in the definitive assembly of the molecular framework using advanced NMR correlation techniques.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Expertise & Experience: Before delving into the complex world of NMR, it is imperative to establish the correct molecular formula. HRMS is the gold standard for this purpose, offering mass accuracy to within a few parts per million (ppm).[4][5] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars), providing a high degree of confidence in the molecular formula.[6][7]

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for the proposed formula, C₁₁H₁₁N₂O₂⁺.

Data Interpretation & Trustworthiness: The target molecule has a molecular formula of C₁₁H₁₀N₂O₂. The expected monoisotopic mass of the protonated species [M+H]⁺ is 219.0815. An experimentally observed mass within 5 ppm of this theoretical value confirms the elemental composition. This HRMS result serves as a fundamental constraint; all subsequent spectroscopic data must be consistent with this formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to identify the key functional groups present in a molecule.[8] For our target compound, we expect to see characteristic vibrations for the N-H bond of the pyrazole, aromatic C-H bonds, C=C and C=N bonds within the rings, and the distinctive C-O-C stretches of the benzodioxole moiety.[9]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify and assign the characteristic absorption bands.

Expected Data & Interpretation: A summary of expected IR absorption bands is presented below. The presence of these bands provides the first pieces of the structural puzzle.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 (broad) | N-H Stretch | Pyrazole N-H[9] |

| 3100–3000 | Aromatic C-H Stretch | Benzodioxole & Pyrazole Rings |

| 1650–1500 | C=C and C=N Stretches | Aromatic/Heteroaromatic Rings |

| 1250–1230 | Asymmetric C-O-C Stretch | Dioxole Moiety[3] |

| 1040–1030 | Symmetric C-O-C Stretch | Dioxole Moiety[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] We will employ a logical progression of experiments, from simple 1D spectra to complex 2D correlation maps, to piece together the structure.

The Overall NMR Strategy

The workflow is designed to build the structure piece by piece, with each step validating the last.

Caption: A logical workflow for structure elucidation using NMR.

¹H NMR Spectroscopy: Proton Inventory

Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the signals, determine their multiplicities (singlet, doublet, etc.), and assign them to the protons in the molecule.

Expected ¹H NMR Data (in CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~12.5 (broad) | br s | 1H | Pyrazole N-H |

| 2 | ~7.50 | s | 1H | Pyrazole H-5 |

| 3 | ~6.95 | s | 1H | Benzodioxole H-4 |

| 4 | ~6.85 | d | 1H | Benzodioxole H-6 or H-7 |

| 5 | ~6.80 | d | 1H | Benzodioxole H-7 or H-6 |

| 6 | ~5.95 | s | 2H | O-CH₂-O |

| 7 | ~2.30 | s | 3H | Pyrazole -CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[10] The broad singlet for the N-H proton is characteristic and its chemical shift can be highly variable. The aromatic region shows three distinct protons for the benzodioxole ring, and the two singlets at δ 5.95 and 2.30 ppm are highly indicative of the methylene bridge and the methyl group, respectively.[11]

¹³C NMR and DEPT Spectroscopy: Carbon Framework

Protocol: ¹³C NMR with DEPT

-

Sample and Instrument: Use the same sample and instrument as for ¹H NMR.

-

Data Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Additionally, run DEPT-135 and DEPT-90 experiments.

-

Analysis: The ¹³C spectrum gives the number of unique carbon environments. The DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 experiment shows only CH signals. This combination allows for the unambiguous assignment of each carbon type.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C3 | ~145.0 | C (Quaternary) |

| C4 | ~115.0 | C (Quaternary) |

| C5 | ~135.0 | CH |

| C-CH₃ | ~12.0 | CH₃ |

| C-Ar | ~148.0 | C (Quaternary) |

| C-Ar | ~147.0 | C (Quaternary) |

| C-Ar | ~126.0 | C (Quaternary) |

| C-Ar | ~122.0 | CH |

| C-Ar | ~108.0 | CH |

| C-Ar | ~106.0 | CH |

| O-CH₂-O | ~101.0 | CH₂ |

Note: Assignments are tentative and will be confirmed by 2D NMR.

2D NMR: Assembling the Molecular Jigsaw

While 1D NMR provides the pieces, 2D NMR shows how they connect.[12]

3.4.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

Expertise & Experience: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] This is crucial for identifying adjacent protons, such as those on the benzodioxole ring.

Interpretation: A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-coupled. We would expect to see correlations between the aromatic protons on the benzodioxole ring (signals 4 and 5), confirming their ortho relationship. The other protons, being singlets, will not show cross-peaks.

3.4.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Expertise & Experience: The HSQC experiment is exceptionally powerful, creating a direct correlation between a proton and the carbon to which it is attached (a one-bond ¹J_CH coupling).[14] This allows for the definitive assignment of all protonated carbons.

Interpretation: Each cross-peak in the HSQC spectrum links a signal on the ¹H axis to a signal on the ¹³C axis. This allows us to merge the data from the ¹H and ¹³C tables. For example, the proton at δ ~7.50 ppm will show a correlation to the carbon at δ ~135.0 ppm, definitively assigning this pair as the C-5/H-5 of the pyrazole ring.

3.4.3 HMBC (Heteronuclear Multiple Bond Correlation): The Final Blueprint

Expertise & Experience: HMBC is arguably the most critical experiment for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH couplings).[15][16] This technique allows us to connect the molecular fragments, especially across quaternary carbons.

Interpretation & Trustworthiness: The HMBC spectrum provides the final, unambiguous connections. Key expected correlations that would confirm the structure are:

-

Methyl to Pyrazole Ring: The methyl protons (~2.30 ppm) should show a correlation to the quaternary carbon C3 (~145.0 ppm) and the quaternary carbon C4 (~115.0 ppm).

-

Pyrazole H-5 to Ring Carbons: The pyrazole H-5 proton (~7.50 ppm) should correlate to C3 and C4, confirming the pyrazole ring structure.

-

Connecting the Rings: The most critical correlation is between the benzodioxole protons and the pyrazole ring. For example, the benzodioxole H-4 and H-7 protons should show a ³J coupling to the pyrazole C4 (~115.0 ppm). This correlation bridges the two ring systems and is the definitive piece of evidence for the overall structure.

-

Benzodioxole Protons to Methylene Carbon: The aromatic protons of the benzodioxole ring should show correlations to the O-CH₂-O carbon (~101.0 ppm), confirming their placement on that ring system.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Self-Validating Structural Assignment

By systematically applying HRMS, IR, and a comprehensive suite of NMR techniques, we have constructed an unassailable case for the structure of this compound. The HRMS data provided the exact molecular formula. IR spectroscopy confirmed the presence of key functional groups. 1D NMR provided an inventory of all proton and carbon environments. Finally, 2D NMR, particularly the long-range correlations observed in the HMBC spectrum, served as the molecular architect, connecting every fragment into the final, validated structure. This logical, evidence-based workflow represents a best-practice approach in the field of chemical research and drug development.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.

- Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.).

- ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis.

- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.

- Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 1H NMR spectrum.

- PMC - PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion.

- MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. visnav.in [visnav.in]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. fiveable.me [fiveable.me]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic Data for 4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide the foundational data upon which the identity and purity of a synthesized compound are established. This technical guide focuses on the spectroscopic characterization of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole , a heterocyclic compound of interest due to the prevalence of both the pyrazole and benzodioxole motifs in pharmacologically active molecules.

Molecular Structure and Key Substructures

A thorough understanding of the molecule's constituent parts is essential for interpreting its spectroscopic data.

Diagram 1: Molecular Structure of this compound

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₀N₂O₂

-

Monoisotopic Mass: 202.0742 g/mol

-

Expected [M+H]⁺ (ESI): m/z 203.0815

-

Expected M⁺ (EI): m/z 202.0742

Predicted Fragmentation Pattern (EI):

The fragmentation of pyrazole derivatives is well-documented. Common fragmentation pathways include the loss of N₂ or HCN from the pyrazole ring. The benzodioxole moiety can also undergo characteristic fragmentations.

| m/z | Predicted Fragment | Notes |

| 202 | [M]⁺ | Molecular ion |

| 174 | [M - N₂]⁺ | Loss of nitrogen from the pyrazole ring. |

| 175 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring. |

| 135 | [C₈H₇O₂]⁺ | Fragment corresponding to the benzodioxole moiety. |

Diagram 3: Predicted ESI-MS/MS Fragmentation

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard for this analysis.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H stretch | Pyrazole N-H |

| 2850 - 3000 | C-H stretch | Aromatic and methyl C-H |

| ~1600 | C=N stretch | Pyrazole ring |

| ~1500, ~1480 | C=C stretch | Aromatic rings |

| 1250 - 1040 | C-O stretch | Benzodioxole ether linkages |

| ~930 | O-C-O stretch | Dioxole ring |

Conclusion

The predictive spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. By leveraging established knowledge of the spectral properties of its constituent pyrazole and benzodioxole moieties, researchers can confidently proceed with the synthesis and identification of this and structurally related compounds. The detailed protocols and interpretations serve as a practical resource for scientists engaged in the synthesis of novel heterocyclic molecules for potential therapeutic applications.

References

- NMR Spectroscopy of Heterocyclic Compounds: Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Mass Spectrometry of Pyrazoles: A review on pyrazole fragmentation by gas chromatography coupled with mass spectrometry can provide insights into expected fragmentation p

- FTIR Spectroscopy of Benzodioxole Derivatives: Studies on the vibrational spectra of benzodioxole-containing molecules offer a basis for interpreting the IR spectrum.

- Synthesis and Characterization of Pyrazole Derivatives: Numerous publications describe the synthesis and provide spectroscopic data for a wide range of substituted pyrazoles, which can be consulted for compar

Introduction: The Strategic Union of Privileged Scaffolds

An In-Depth Technical Guide to the Biological Activity of Benzodioxole-Pyrazole Hybrids

In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful tool for the design of novel therapeutic agents. This approach aims to create synergistic effects, enhance biological activity, and potentially overcome drug resistance mechanisms. Among the vast array of heterocyclic scaffolds, the benzodioxole and pyrazole nuclei stand out as "privileged structures" due to their prevalence in a multitude of biologically active compounds.[1][2][3]

The 1,3-benzodioxole moiety, a bicyclic system present in natural products like safrole, is a key structural component in molecules exhibiting a wide spectrum of activities, including anticancer, antioxidant, and antimicrobial effects.[1][4] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in drug design.[1]

Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the cornerstone of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib.[2][5][6] Pyrazole derivatives are renowned for their potent anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][7][8]

The rationale for creating benzodioxole-pyrazole hybrids, therefore, is to merge the distinct therapeutic potentials of these two scaffolds into a single molecular entity. The resulting hybrid molecules are investigated for enhanced potency and novel mechanisms of action, leveraging the combined structural features to interact with multiple biological targets. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising hybrid compounds.

Core Synthetic Strategies: A Workflow for Hybrid Construction

The most prevalent method for synthesizing benzodioxole-pyrazole hybrids involves a multi-step process that is both efficient and versatile, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The general pathway typically begins with a Claisen-Schmidt condensation reaction between a benzodioxole-substituted aldehyde (e.g., piperonal) and an appropriately substituted acetophenone to yield an α,β-unsaturated ketone, commonly known as a chalcone. This chalcone intermediate is the pivotal precursor for the pyrazole ring.

The subsequent and defining step is the cyclization of the benzodioxole-bearing chalcone with a hydrazine derivative (such as hydrazine hydrate or a substituted hydrazine). This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the thermodynamically stable pyrazole ring.[9] This modular approach allows for structural diversity at multiple positions, influencing the final biological profile of the hybrid molecule.

Anticancer Activity: Targeting Cellular Proliferation

The hybridization of benzodioxole and pyrazole moieties has yielded compounds with significant antiproliferative activity against a range of human cancer cell lines.[10][11] The rationale behind this efficacy lies in the ability of the hybrid structure to interact with key enzymatic and signaling pathways that are dysregulated in cancer.

Mechanistic Insights

Research has shown that these hybrids can exert their anticancer effects through various mechanisms:

-

Receptor Tyrosine Kinase (RTK) Inhibition: Certain benzodioxole-pyrazole hybrids have been identified as potent inhibitors of RTKs like the Human Epidermal Growth Factor Receptor 2 (HER-2).[10] Overexpression of HER-2 is a known driver in several cancers, particularly breast cancer. By binding to the kinase domain, these compounds block downstream signaling pathways (like PI3K/Akt) that control cell proliferation and survival.[12]

-

Tubulin Polymerization Inhibition: Some pyrazole hybrids act as antimitotic agents by interfering with microtubule dynamics. They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[13] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[14]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle. Benzodioxole-pyrazole hybrids have been shown to inhibit CDKs, such as CDK2, thereby preventing the transition between cell cycle phases and halting uncontrolled cell division.[13][15]

Quantitative Data on Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| Thiazolyl-pyrazoline-benzodioxole | MCF-7 (Breast) | HER-2 | 0.09 | [10] |

| Thiazolyl-pyrazoline-benzodioxole | B16-F10 (Melanoma) | HER-2 | 0.12 | [10] |

| Benzimidazole-pyrazole hybrid | A549 (Lung) | Tubulin | 0.15 | [13] |

| Benzimidazole-pyrazole hybrid | HeLa (Cervical) | Tubulin | 0.18 | [13] |

| Pyrazole-benzothiazole hybrid | PC3 (Prostate) | VEGFR-2 | 4.21 | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[16][17] It measures the metabolic activity of cells, which correlates with cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzodioxole-pyrazole hybrid compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The benzodioxole-pyrazole scaffold has also demonstrated significant potential as a source of new antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[9][18] The structural features of these hybrids allow them to interfere with essential bacterial processes that are distinct from those in mammalian cells, providing a basis for selective toxicity.

Mechanistic Insights

The antibacterial action of these hybrids is believed to stem from their ability to:

-

Disrupt Cell Wall Synthesis: Some pyrazole derivatives can interfere with the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes.[18]

-

Inhibit DNA Gyrase: DNA gyrase (a type II topoisomerase) is a crucial bacterial enzyme that manages DNA supercoiling during replication. Inhibition of this enzyme leads to breaks in the bacterial chromosome and rapid cell death. In silico docking studies have suggested that pyrazole derivatives can bind effectively to DNA gyrase.[18][19]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-pyrazole hybrid | Escherichia coli | 1 | [18] |

| Aminoguanidine-pyrazole hybrid | Staphylococcus aureus (MRSA) | 1-8 | [18] |

| Pyrazole-thiazole hybrid | Klebsiella planticola | 1.9-3.9 | [18] |

| Naphthyl-pyrazole hybrid | Acinetobacter baumannii | 0.78-1.56 | [18] |

| Dihydropyrazole-benzodioxin | Escherichia coli | Good activity | [9] |

| Dihydropyrazole-benzodioxin | Pseudomonas aeruginosa | 90% activity vs. Ciprofloxacin | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

The agar well diffusion method is a widely used and reliable technique for preliminary screening of antimicrobial activity.[20]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. The agent's diffusion creates a concentration gradient. If the organism is susceptible, its growth will be inhibited in a circular zone around the well, known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plate with the prepared inoculum to ensure confluent growth.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzodioxole-pyrazole hybrid solution (dissolved in a suitable solvent like DMSO) into each well. Also include a negative control (solvent alone) and a positive control (a standard antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each well. The absence of a zone indicates that the compound is inactive against the test organism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a biological response mediated by a complex network of enzymes and signaling molecules.[21][22] Pyrazole derivatives, most notably Celecoxib, are famous for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] Benzodioxole-pyrazole hybrids continue this legacy, showing promise as potent anti-inflammatory agents.

Mechanistic Insights

The primary mechanism for the anti-inflammatory action of these hybrids is the inhibition of key enzymes in the arachidonic acid cascade:

-

Cyclooxygenase (COX) Inhibition: Arachidonic acid is converted into pro-inflammatory prostaglandins by COX-1 and COX-2 enzymes.[23] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by blocking these enzymes. Many pyrazole hybrids are designed to be selective inhibitors of COX-2, which is primarily expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5][24]

-

Lipoxygenase (LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes, another class of potent pro-inflammatory mediators.[22][23] Some pyrazole hybrids have been developed as dual COX/LOX inhibitors, offering a broader spectrum of anti-inflammatory activity.[5]

Quantitative Data on Anti-inflammatory Activity

In vitro anti-inflammatory activity is often assessed by the ability of a compound to prevent protein denaturation, as protein denaturation is a hallmark of inflammation.[25]

| Compound Class | Assay | Result | Reference |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX Inhibition | IC₅₀ = 0.03 µM (COX-2) | [5] |

| Pyrazole-Thiazole Hybrid | Carrageenan-induced Edema | 75% edema reduction | [5] |

| 3,5-Diarylpyrazole | COX-2 Inhibition | IC₅₀ = 0.01 µM | [5] |

| Pyrazolyl Acrylates | Protein Denaturation | IC₅₀ = 57.24 µg/mL | [26] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay provides a simple and effective preliminary screen for anti-inflammatory activity.[23][27]

Principle: Inflammation can cause the denaturation of tissue proteins. The ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is considered a measure of its potential anti-inflammatory activity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound solution at various concentrations (e.g., 100-500 µg/mL).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Incubation (Pre-heat): Incubate the mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 57°C for 30 minutes.

-

Cooling: After heating, cool the solutions down to room temperature.

-

Turbidity Measurement: Add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each tube and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

-

Controls: Use Diclofenac sodium as a positive control and a solution containing only BSA and the vehicle as the disease control.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Structure-Activity Relationship (SAR) Summary

The biological activity of benzodioxole-pyrazole hybrids is highly dependent on the nature and position of substituents on the core structure. Synthesizing and testing libraries of related compounds have elucidated several key SAR trends:

-

Substituents on Phenyl Rings: The electronic properties of substituents on the phenyl rings attached to the pyrazole core play a critical role. Electron-withdrawing groups (e.g., -Br, -Cl) or electron-donating groups (e.g., -OCH₃) at the para position often enhance anticancer or anti-inflammatory activity.[5][12][28] For instance, a bromophenyl group at the 3-position of the pyrazoline ring was found to be crucial for high antiproliferative activity against MCF-7 cells.[10]

-

N-Substitution on Pyrazole Ring: Substitution on the nitrogen atom of the pyrazole ring can significantly modulate activity. While some N-unsubstituted pyrazoles show high potency, the introduction of lipophilic groups like methyl or phenyl can sometimes decrease activity, suggesting that an unsubstituted N-H may be important for hydrogen bonding with target enzymes.[28]

-

The Benzodioxole Moiety: The presence of the benzodioxole ring itself is a key determinant of activity. It is often positioned at the 5-position of the pyrazole/pyrazoline ring and is considered essential for the observed potency, likely contributing to the overall molecular conformation and binding affinity.[12]

Conclusion and Future Perspectives

The strategic hybridization of the benzodioxole and pyrazole scaffolds has proven to be a highly fruitful approach in medicinal chemistry. The resulting molecules are not merely combinations of their constituent parts but are novel chemical entities with potent and diverse biological activities, including significant anticancer, antimicrobial, and anti-inflammatory properties. The modularity of their synthesis allows for extensive SAR exploration, enabling the fine-tuning of their potency and selectivity.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary targets have been identified, a deeper understanding of the downstream signaling effects and potential off-target interactions is necessary.

-

Dual-Target and Multi-Target Agents: The inherent nature of these hybrids lends itself to the development of drugs that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer or chronic inflammation.[24]

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Optimization for Drug-Resistance: Investigating the efficacy of these hybrids against drug-resistant cancer cell lines and microbial strains is a critical next step to address unmet clinical needs.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.).

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery and Therapeutics.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.

- Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. (2013). PubMed.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (2025). BenchChem.

- Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry.

- Antimicrobial Susceptibility Test Kits. (n.d.).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.).

- Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.).

- Structures of Benzodioxole derivatives that have biological activities. (n.d.).

- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI.

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.

- Synthesis of benzothizole/benzoxazole–pyrazole hybrids 10a–14b.... (n.d.).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).

- Synthesis and antihepatotoxic activity of 5-(2,3-dihydro-1,4-benzodioxane-6-yl)-3-substituted-phenyl-4,5-dihydro-1 H-pyrazole derivatives. (2025).

- Current status of pyrazole and its biological activities. (n.d.).

- Recent Advances in Pyrazole and Benzothiazole Derivatives as Potential Anti-Inflammatory Agents: Synthesis, Mechanisms, and Therapeutic Implication. (2025).

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025).

- Antibacterial pyrazoles: tackling resistant bacteria. (2022).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.

- Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.).

- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities. (n.d.). PubMed.

- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). Beilstein Journal of Organic Chemistry.

- Structures of pyrazole hybrids with antioxidant activity. (n.d.).

- Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journalajrb.com [journalajrb.com]

- 22. jddtonline.info [jddtonline.info]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. bbrc.in [bbrc.in]

- 28. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

physical characteristics of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Physical Characteristics of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole

Introduction

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are a cornerstone, recognized for their vast pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The specific molecule, this compound, combines the versatile pyrazole core with a benzodioxole moiety, a functional group present in numerous natural products and pharmacologically active compounds. A thorough understanding of a compound's physical characteristics is a non-negotiable prerequisite for successful drug discovery, profoundly influencing its bioavailability, formulation feasibility, and scalability.[5][6][7]

This guide provides a comprehensive technical framework for the determination and interpretation of the key physical and structural characteristics of this compound. As direct experimental data for this specific novel compound is not broadly published, this document is structured as an application-focused whitepaper. It outlines the authoritative methodologies and expert rationale required for its complete characterization, empowering researchers and drug development professionals to generate and validate this critical data.

Molecular Structure and Inherent Properties

The foundational step in characterizing any compound is to understand its molecular structure and the properties derived directly from it.

Chemical Structure and Tautomerism

The compound consists of a 3-methyl-1H-pyrazole ring substituted at the 4-position with a 1,3-benzodioxole group. A critical feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[1][2][4] This dynamic equilibrium influences the molecule's hydrogen bonding capabilities, polarity, and spectroscopic signature. While one tautomer may predominate in the solid state, a rapid exchange often occurs in solution, which can be observed and studied using variable-temperature NMR.[8]

Caption: Chemical Structure of this compound.

Calculated Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values are essential for initial assessment and for designing subsequent experiments, such as solubility and chromatography protocols.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 202.21 g/mol | Impacts diffusion, absorption, and dosage calculations. |

| pKa | ~2.5 (weak base) | Influences ionization state, solubility, and receptor binding at physiological pH.[9] |

| cLogP | ~2.0 - 2.5 | Predicts lipophilicity, affecting membrane permeability and absorption (ADME properties). |

Thermal Analysis: Melting Point Determination

Expertise & Causality: The melting point is a fundamental physical property that serves as a primary indicator of a crystalline compound's identity and purity.[10] A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[11] Therefore, this analysis is a critical first step in quality control.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp), which offers precise temperature control and clear visualization.

-

Sample Preparation:

-

Place a small amount of the dry, crystalline compound onto a watch glass. If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle to ensure uniform packing and heat transfer.[11]

-

Press the open end of a capillary tube into the powder until a small amount of sample (2-3 mm high) enters the tube.[12]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. Tightly packed samples prevent shrinking and ensure an accurate reading.[12]

-

-

Measurement:

-

Rapid Scan (Approximate Range): Insert the capillary into the apparatus. Heat at a rapid rate (10-20 °C/min) to quickly determine an approximate melting range. Record this range and allow the apparatus to cool.[11][12]

-

Slow Scan (Precise Measurement): Prepare a new sample. Heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min. A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.[11]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the slow scan with a fresh sample at least once to ensure the result is reproducible.

Caption: Standard workflow for precise melting point determination.

Solubility Profiling

Expertise & Causality: Solubility is a critical determinant of a drug candidate's success, directly impacting its absorption and bioavailability.[5] In drug discovery, two forms of solubility are assessed: kinetic and thermodynamic . Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It is used for high-throughput screening to flag problematic compounds early.[5][7] Thermodynamic solubility is the true equilibrium concentration and is essential for formulation and preclinical development.[6][7]

Protocol: Kinetic Solubility Assay (UV Absorption Method)

This high-throughput method is suitable for early-stage screening in a 96-well plate format.[6]

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, add the DMSO stock to the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a top concentration (e.g., 200 µM) with a final DMSO concentration of ≤2%.

-

Incubation: Cover the plate and shake at room temperature for 1.5-2 hours to allow for precipitation.

-

Filtration: Filter the plate through a 96-well filter plate (e.g., 0.45 µm) into a new UV-transparent 96-well plate. This step separates any precipitated solid from the saturated solution.

-

Quantification: Measure the UV absorbance of the filtrate using a plate reader at the compound's λ_max.

-

Calculation: Determine the concentration using a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble). The kinetic solubility is the highest concentration that remains in solution.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method determines the true solubility at equilibrium.

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is necessary to ensure the system reaches equilibrium between the solid and dissolved states.[5]

-

Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining microcrystals.

-

Quantification: Accurately dilute the filtrate and determine the concentration using a validated HPLC-UV method against a known standard curve.

Caption: Decision guide for selecting the appropriate solubility assay.

Spectroscopic and Spectrometric Characterization

A combination of NMR, FT-IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D techniques like HSQC and HMBC are used to correlate proton and carbon signals, confirming the final structure.[8] For pyrazoles, NMR is also crucial for studying tautomerism.[13][14]

-

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O. Its visibility can be solvent and concentration-dependent.[8]

-

Pyrazole C5-H: A singlet around 7.5-8.0 ppm.

-

Benzodioxole Protons: Two singlets or an AB quartet for the aromatic protons and a distinct singlet around 6.0 ppm for the -O-CH₂-O- protons.

-

Methyl Protons (C3-CH₃): A sharp singlet around 2.2-2.5 ppm.

-

-

Expected ¹³C NMR Signals:

-

Pyrazole Carbons: Signals for C3, C4, and C5 in the aromatic region (approx. 100-150 ppm).

-

Benzodioxole Carbons: Aromatic carbons and a characteristic signal for the methylene carbon (-O-CH₂-O-) around 101 ppm.

-

Methyl Carbon: An upfield signal around 10-15 ppm.

-

Experimental Protocol (General):

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquire standard 1D spectra (¹H, ¹³C).

-

If assignments are ambiguous, perform 2D experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and reliable technique for confirming the presence of key structural motifs.[15][16][17]

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3100-3300 cm⁻¹: N-H stretching (can be broad).

-

~2900-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.

-

~1500-1600 cm⁻¹: C=N and C=C stretching from the pyrazole and benzene rings.

-

~1250 and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the benzodioxole ring.

-

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern gives additional structural clues.[18][19][20]

-

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z = 202.21 (for [M]⁺) or 203.22 (for [M+H]⁺ in ESI).

-

Fragmentation: Potential fragmentation pathways may include cleavage of the benzodioxole ring or fragmentation of the pyrazole core, which are characteristic of N-heterocycles.[18]

-

Summary of Physical Characteristics

This table should be populated with experimental data as it is generated according to the protocols outlined above.

| Parameter | Method | Expected/Observed Value | Reference Protocol |

| Appearance | Visual Inspection | Crystalline Solid | N/A |

| Molecular Formula | HRMS | C₁₁H₁₀N₂O₂ | Section 4.3 |

| Molecular Weight | MS | 202.21 g/mol | Section 4.3 |

| Melting Point | Capillary Method | To be determined | Section 2.1 |

| Kinetic Solubility | UV Plate Reader | To be determined | Section 3.1 |

| Thermo. Solubility | HPLC-UV | To be determined | Section 3.2 |

| ¹H NMR | 400 MHz NMR | Conforms to expected structure | Section 4.1 |

| FT-IR | ATR-FTIR | Shows characteristic bands | Section 4.2 |

References

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Hogg, A. M., & Nagabhushan, T. L. (1972). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.

- Koyama, H., et al. (2006). [Development of solubility screening methods in drug discovery]. PubMed.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.

- BenchChem. (2025).

- Pawar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Wikipedia contributors. (2024). Melting point. Wikipedia.

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.

- Chem-space. (2022). Compound solubility measurements for early drug discovery.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- University of Alberta.

- ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.

- Singh, P., & Garg, S. (2019). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Singh, P., & Garg, S. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.

- Nedol'ya, N. A., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.

- MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual. YouTube.

- Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Patel, D. R., et al. (2024).

- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.

- Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Journal of Organic Chemistry, 29(7), 2065-2067.

- Sellergren, B., & Shea, K. J. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.

- Sessler, J. L., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI.

- Talaq, M. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds.

- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Al-Hilfi, S. H. H. (2021). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound...

- Nichols, L. (2022). 6.

- Mettler Toledo. (n.d.).

- Gajera, N. N., et al. (2013). 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. PMC - NIH.

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 16. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. apps.dtic.mil [apps.dtic.mil]

Preliminary Screening of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to novel drug discovery. The compound 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole emerges as a compelling candidate for preliminary biological screening, integrating two privileged heterocyclic systems: the pyrazole core and the 1,3-benzodioxole (or methylenedioxyphenyl) motif.

The pyrazole ring is a cornerstone in the architecture of numerous therapeutic agents, renowned for its broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its versatile structure, capable of acting as both a hydrogen bond donor and acceptor, facilitates interactions with a wide array of biological targets, notably protein kinases.[4] The 1,3-benzodioxole moiety, a common feature in natural products, is also associated with a diverse range of pharmacological effects, including anti-tumor and anti-inflammatory activities.[5] The fusion of these two scaffolds suggests a synergistic potential, making this compound a molecule of significant interest for multifaceted biological evaluation.